molecular formula C9H20N3O2+ B11644320 3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium

3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium

Cat. No.: B11644320
M. Wt: 202.27 g/mol
InChI Key: GNBPSDDCQDRGNF-UHFFFAOYSA-O
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Description

3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium is a complex organic compound with a unique structure that includes a hydroxyimino group, a propanoyl group, and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium typically involves multiple steps, including the formation of the hydroxyimino group and the attachment of the propanoyl and trimethylammonium groups. One common synthetic route may involve the following steps:

    Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.

    Attachment of the Propanoyl Group: The hydroxyimino intermediate can then be reacted with a propanoyl chloride or anhydride in the presence of a base to form the propanoyl group.

    Introduction of the Trimethylammonium Group: Finally, the compound can be quaternized by reacting with trimethylamine to form the trimethylammonium group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyimino or propanoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: Used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, while the trimethylammonium group can interact with negatively charged biomolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N-dimethylpropan-1-aminium
  • **3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylbutan-1-aminium
  • **3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpentan-1-aminium

Uniqueness

3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylammonium group enhances its solubility and interaction with biomolecules, while the hydroxyimino and propanoyl groups provide versatile reactivity.

Properties

Molecular Formula

C9H20N3O2+

Molecular Weight

202.27 g/mol

IUPAC Name

3-[[(2E)-2-hydroxyiminopropanoyl]amino]propyl-trimethylazanium

InChI

InChI=1S/C9H19N3O2/c1-8(11-14)9(13)10-6-5-7-12(2,3)4/h5-7H2,1-4H3,(H-,10,13,14)/p+1

InChI Key

GNBPSDDCQDRGNF-UHFFFAOYSA-O

Isomeric SMILES

C/C(=N\O)/C(=O)NCCC[N+](C)(C)C

Canonical SMILES

CC(=NO)C(=O)NCCC[N+](C)(C)C

Origin of Product

United States

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